molecular formula C10H12BrClN2OS B10953541 1-(4-Bromo-3-chlorophenyl)-3-(2-methoxyethyl)thiourea

1-(4-Bromo-3-chlorophenyl)-3-(2-methoxyethyl)thiourea

Cat. No.: B10953541
M. Wt: 323.64 g/mol
InChI Key: NJPHGFLAJBSDMI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-3-(2-methoxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of bromine, chlorine, and methoxyethyl groups attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)-3-(2-methoxyethyl)thiourea typically involves the reaction of 4-bromo-3-chloroaniline with 2-methoxyethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)-3-(2-methoxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-3-(2-methoxyethyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxyethyl groups can enhance its binding affinity to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of bromine, chlorine, and methoxyethyl groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12BrClN2OS

Molecular Weight

323.64 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-(2-methoxyethyl)thiourea

InChI

InChI=1S/C10H12BrClN2OS/c1-15-5-4-13-10(16)14-7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H2,13,14,16)

InChI Key

NJPHGFLAJBSDMI-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)NC1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

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